3-Benzyloxybenzaldehyde-alpha-D1
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Overview
Description
3-Benzyloxybenzaldehyde-alpha-D1 is a deuterium-labeled derivative of 3-Benzyloxybenzaldehyde. This compound is often used in scientific research due to its stable isotope properties, which make it valuable for tracing and quantitation in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyloxybenzaldehyde-alpha-D1 can be synthesized through the deuteration of 3-Benzyloxybenzaldehyde. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxybenzaldehyde-alpha-D1 undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Benzyloxybenzoic acid.
Reduction: 3-Benzyloxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Benzyloxybenzaldehyde-alpha-D1 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyloxybenzaldehyde-alpha-D1 is primarily related to its role as a stable isotope tracer. The deuterium atoms in the compound do not significantly alter its chemical properties but allow for precise tracking in various studies. This makes it valuable for understanding reaction pathways, metabolic processes, and drug distribution .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxybenzaldehyde: The non-deuterated form of the compound.
4-Benzyloxybenzaldehyde: A positional isomer with the benzyloxy group at the para position.
3-Methoxybenzaldehyde: A similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
3-Benzyloxybenzaldehyde-alpha-D1 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium atoms allows for more accurate and sensitive detection in various analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
deuterio-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C14H12O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2/i10D |
InChI Key |
JAICGBJIBWDEIZ-MMIHMFRQSA-N |
Isomeric SMILES |
[2H]C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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